Cas no 2171656-47-4 (4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(oxolan-2-yl)methyl]carbamoyl}butanoic acid)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(oxolan-2-yl)methyl]carbamoyl}butanoic acid structure](https://ja.kuujia.com/scimg/cas/2171656-47-4x500.png)
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(oxolan-2-yl)methyl]carbamoyl}butanoic acid 化学的及び物理的性質
名前と識別子
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- EN300-1489570
- 2171656-47-4
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(oxolan-2-yl)methyl]carbamoyl}butanoic acid
-
- インチ: 1S/C25H28N2O6/c28-23(29)12-11-22(24(30)26-14-16-6-5-13-32-16)27-25(31)33-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21-22H,5-6,11-15H2,(H,26,30)(H,27,31)(H,28,29)
- InChIKey: IWTXWQDLYIHEES-UHFFFAOYSA-N
- ほほえんだ: O1CCCC1CNC(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 452.19473662g/mol
- どういたいしつりょう: 452.19473662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 10
- 複雑さ: 678
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 114Ų
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(oxolan-2-yl)methyl]carbamoyl}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1489570-5.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(oxolan-2-yl)methyl]carbamoyl}butanoic acid |
2171656-47-4 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1489570-10.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(oxolan-2-yl)methyl]carbamoyl}butanoic acid |
2171656-47-4 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1489570-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(oxolan-2-yl)methyl]carbamoyl}butanoic acid |
2171656-47-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1489570-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(oxolan-2-yl)methyl]carbamoyl}butanoic acid |
2171656-47-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1489570-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(oxolan-2-yl)methyl]carbamoyl}butanoic acid |
2171656-47-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1489570-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(oxolan-2-yl)methyl]carbamoyl}butanoic acid |
2171656-47-4 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1489570-0.05g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(oxolan-2-yl)methyl]carbamoyl}butanoic acid |
2171656-47-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1489570-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(oxolan-2-yl)methyl]carbamoyl}butanoic acid |
2171656-47-4 | 0.1g |
$2963.0 | 2023-06-05 |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(oxolan-2-yl)methyl]carbamoyl}butanoic acid 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(oxolan-2-yl)methyl]carbamoyl}butanoic acidに関する追加情報
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(oxolan-2-yl)methyl]carbamoyl}butanoic acid (CAS No. 2171656-47-4): A Comprehensive Overview
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(oxolan-2-yl)methyl]carbamoyl}butanoic acid (CAS No. 2171656-47-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number for brevity, is characterized by its unique structural features and potential applications in drug development. This article aims to provide a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
The chemical structure of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(oxolan-2-yl)methyl]carbamoyl}butanoic acid is notable for its combination of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 2-(tetrahydrofuran-2-yl)ethyl carbamate moiety. The Fmoc group is widely used in peptide synthesis to protect the amino group during the stepwise addition of amino acids, ensuring the formation of the desired peptide sequence. The 2-(tetrahydrofuran-2-yl)ethyl carbamate moiety adds further complexity and functionality to the molecule, making it a valuable intermediate in the synthesis of more complex bioactive compounds.
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(oxolan-2-yl)methyl]carbamoyl}butanoic acid typically involves a multi-step process. The first step often involves the protection of the amino group using the Fmoc protecting group. This is followed by the introduction of the 2-(tetrahydrofuran-2-yl)ethyl carbamate moiety through a series of reactions, including esterification and amidation. The final step involves the purification and characterization of the compound using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
In terms of biological activity, 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(oxolan-2-yl)methyl]carbamoyl}butanoic acid has shown promising results in various preclinical studies. Recent research has focused on its potential as a lead compound for the development of novel therapeutic agents. For instance, studies have demonstrated that this compound exhibits potent inhibitory activity against specific enzymes involved in disease pathways, such as kinases and proteases. These findings suggest that it could be a valuable starting point for the design of more selective and effective drugs.
One area where 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(oxolan-2-yl)methyl]carbamoyl}butanoic acid has shown particular promise is in the treatment of neurodegenerative diseases. Neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, are characterized by the progressive loss of neuronal function and structure. Research has indicated that this compound can modulate key signaling pathways involved in neuronal survival and function, potentially offering new therapeutic avenues for these debilitating conditions.
Beyond its direct biological effects, 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(oxolan-2-yl)methyl]carbamoyl}butanoic acid also serves as an important tool in chemical biology studies. Its unique structural features make it an ideal candidate for use in high-throughput screening assays to identify novel drug targets and validate existing ones. Additionally, its ability to act as a scaffold for further chemical modifications allows researchers to explore a wide range of derivatives with enhanced pharmacological properties.
In conclusion, 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(oxolan-2-yl)methyl]carbamoyl}butanoic acid (CAS No. 2171656-47-4) is a multifaceted compound with significant potential in both fundamental research and drug development. Its unique chemical structure, coupled with its promising biological activities, positions it as a valuable asset in the ongoing quest to develop new therapeutic agents for various diseases. As research continues to advance, it is likely that this compound will play an increasingly important role in shaping the future of medicinal chemistry and pharmaceutical science.
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